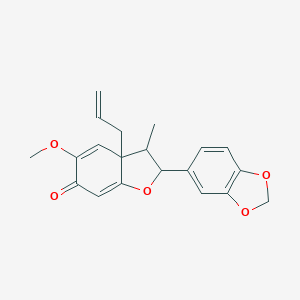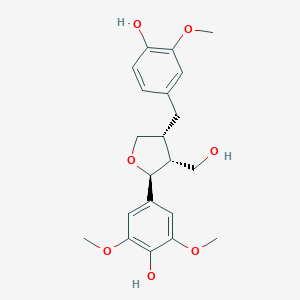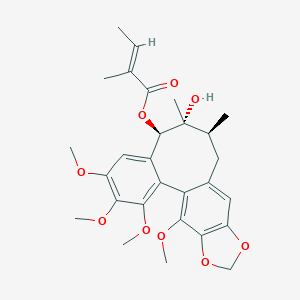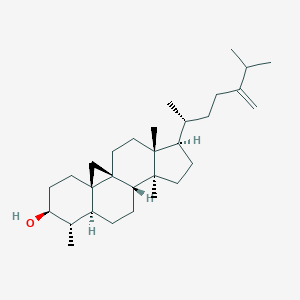
ヨウ素
概要
説明
Odorine is a bisamide compound isolated from the leaves of the plant Aglaia odorata. It has garnered significant interest due to its potent anti-carcinogenic properties and its potential as a natural herbicide. The molecular formula of Odorine is C18H24N2O2, and it has a molecular weight of 300.4 .
科学的研究の応用
Odorine has a wide range of scientific research applications, including:
Chemistry: Odorine is used as a model compound in studying bisamide chemistry and its reactivity.
Biology: It has been studied for its allelopathic effects, inhibiting the growth of certain plant species.
Medicine: Odorine exhibits potent anti-carcinogenic effects by inhibiting both the initiation and promotion stages of skin carcinogenesis.
Industry: Odorine’s herbicidal properties make it a potential natural herbicide for agricultural applications.
作用機序
Target of Action
Odorine, a compound isolated from Aglaia odorata, has been found to exhibit potent anti-carcinogenic effects
Mode of Action
It’s known that odorine can inhibit the growth of certain plants, suggesting that it interacts with specific biological targets to exert its effects . More research is needed to elucidate the precise molecular interactions between Odorine and its targets.
Biochemical Pathways
Given its anti-carcinogenic properties, it’s plausible that odorine may influence pathways related to cell proliferation, apoptosis, and dna repair
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Odorine are not well-studied. Understanding these properties is crucial for predicting the bioavailability of Odorine and its potential as a therapeutic agent. Future research should focus on investigating these pharmacokinetic properties .
Result of Action
Odorine has been shown to inhibit the germination and seedling growth of certain plants . In the context of cancer, Odorine exhibits anti-carcinogenic effects, suggesting that it may induce cellular changes that inhibit cancer progression . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s important for future research to consider factors such as temperature, pH, and presence of other chemicals, as these can impact the effectiveness of Odorine .
生化学分析
Biochemical Properties
Odorine interacts with various enzymes and proteins in biochemical reactions. It has been observed to inhibit the germination and seedling growth of Echinochloa crus-galli
Cellular Effects
Odorine has significant effects on cellular processes. It inhibits cell mitosis and induces mitotic abnormalities, affecting chromatin organization and the mitotic spindle
Molecular Mechanism
The molecular mechanism of action of Odorine is complex. It exerts its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Odorine vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully documented, it is known that Odorine has growth inhibitory effects .
Metabolic Pathways
Odorine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: Odorine can be synthesized through a bioassay-guided fractionation of the ethyl acetate fraction extracted from Aglaia odorata leaves . The process involves isolating the active compound from the crude extract using various chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for Odorine are not well-documented, the general approach involves large-scale extraction and purification from Aglaia odorata leaves. The leaves are typically dried, powdered, and subjected to solvent extraction using ethyl acetate. The extract is then purified through chromatographic methods to isolate Odorine .
化学反応の分析
Types of Reactions: Odorine undergoes several types of chemical reactions, including:
Oxidation: Odorine can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Odorine into its reduced forms.
Substitution: Odorine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Odorine is unique among bisamide compounds due to its dual anti-carcinogenic and herbicidal properties. Similar compounds include:
特性
IUPAC Name |
(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAOEMMZRGEBST-IXVOVUJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127316 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72755-20-5 | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Odorine and where is it found?
A1: Odorine, also known as Roxburghiline, is a bisamide alkaloid primarily isolated from the leaves of the Aglaia odorata plant, a species traditionally used in herbal medicine. [, , , ]
Q2: What is the chemical structure of Odorine?
A2: Odorine's structure has been confirmed through synthesis and spectroscopic analyses. Its systematic name is (S)-N-[(R)-1-cinnamoylpyrrolidin-2-yl]-2-methylbutanamide. [, ]
Q3: Does Odorine demonstrate any promising biological activities?
A3: Research suggests that Odorine exhibits several noteworthy activities:
- Cancer Chemopreventive Activity: Odorine has shown potential in inhibiting both the initiation and promotion stages of two-stage skin carcinogenesis models in mice. This activity was observed against carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), 12-O-tetradecanoylphorbol-13-acetate (TPA), and nitric oxide (NO) donors. []
- Reversal of Drug Resistance: While not inherently cytotoxic, Odorine has demonstrated the ability to enhance the anticancer activity of Vinblastine in Vinblastine-resistant KB cells. []
- Anti-inflammatory Effects: Studies indicate that Odorine can suppress the expression of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated rat microglia cells. []
Q4: What is known about the structure-activity relationship (SAR) of Odorine and its analogs?
A4: While specific SAR studies focusing solely on Odorine are limited in the provided literature, research on related bisamides from Aglaia species offers some insights. For instance, Piriferine, another bisamide, also exhibited the ability to reverse Vinblastine resistance in KB cells. [] Further investigation into structural modifications and their impact on Odorine's bioactivities is needed.
Q5: How does Odorine interact with biological systems on a cellular level?
A5: While the precise mechanism of action of Odorine remains to be fully elucidated, its observed effects suggest interaction with specific cellular pathways:
- TNF-α suppression: Odorine's ability to reduce TNF-α expression points towards its involvement in inflammatory pathways. This effect could be mediated through the modulation of signaling cascades like NF-κB, a key regulator of inflammation. []
- Reversal of drug resistance: Odorine's capacity to re-sensitize resistant cancer cells to Vinblastine indicates potential interference with mechanisms associated with drug efflux or altered drug target sensitivity. Further research is necessary to pinpoint the exact targets and mechanisms involved. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)







![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)

